molecular formula C17H23ClO3S B1326051 Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate CAS No. 951887-01-7

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate

Cat. No.: B1326051
CAS No.: 951887-01-7
M. Wt: 342.9 g/mol
InChI Key: JDDUAKVCGRQAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate is an organic compound with a complex structure that includes a phenyl ring substituted with chlorine and a methylthio group, an oxooctanoate chain, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with chlorine and a methylthio group. This can be achieved through electrophilic aromatic substitution reactions. The oxooctanoate chain is then introduced through a series of reactions, including esterification and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(2-Bromo-4-(methylthio)phenyl)-8-oxooctanoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 8-(2-Chloro-4-(ethylthio)phenyl)-8-oxooctanoate: Similar structure but with an ethylthio group instead of a methylthio group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO3S/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(22-2)12-15(14)18/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDUAKVCGRQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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